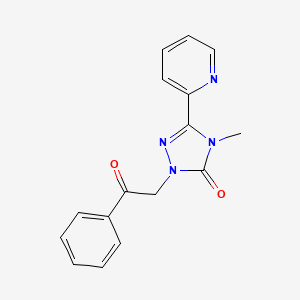

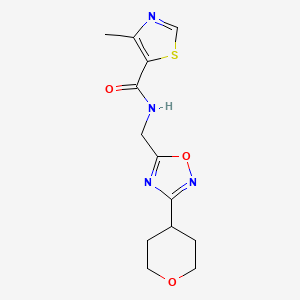

4-methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one, also known as MPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPT is a triazole-based compound that has been synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and green synthesis.

科学的研究の応用

Chemical Synthesis and Characterization

The structural analysis and synthetic pathways of compounds related to "4-methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one" have been explored to understand their chemical behaviors. For instance, studies have detailed the crystal structures, supramolecular arrangements, and intermolecular interactions of various 1,2,4-triazole derivatives, highlighting the significance of different substituents on the triazole core in dictating molecular conformations and interactions (Gonçalves et al., 2011; Ahmed et al., 2016).

Antimicrobial and Antitumor Activities

Compounds bearing the 1,2,4-triazole moiety have shown promising antimicrobial and antitumor activities. For example, microwave-assisted synthesis of new pyrazolopyridines derived from enaminones toward active methylene reagents yielded derivatives with notable antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013). Additionally, novel 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety have displayed significant fungicidal activities, with some compounds exhibiting broad-spectrum antifungal activities comparable to commercialized fungicides (Bai et al., 2020).

Supramolecular Chemistry

Research into compounds with pyridin-2-yl and 1,2,4-triazole motifs has also emphasized their potential in supramolecular chemistry. For instance, complexes formed with these ligands have been analyzed for their crystal structures and supramolecular associations, showcasing the versatile coordination ability of pyridyl conjugated 1,2,3-triazoles which enable the formation of diverse supramolecular architectures (Urankar et al., 2010).

Catalysis

Compounds incorporating pyridyl and triazole units have found applications in catalysis, particularly in transfer hydrogenation reactions. Ru(II), Os(II), and Ir(III) complexes with chelating pyridyl-mesoionic carbene ligands, including those derived from azole-type ancillary ligands, have demonstrated remarkable reactivity and efficiency as catalysts in these contexts (Bolje et al., 2015).

特性

IUPAC Name |

4-methyl-2-phenacyl-5-pyridin-2-yl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-19-15(13-9-5-6-10-17-13)18-20(16(19)22)11-14(21)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGOLXYPDKDJGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)C2=CC=CC=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940530.png)

![3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2940531.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2940536.png)

![2-[(5-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2940537.png)

![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940539.png)

![1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2940540.png)

![N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2940546.png)

![N-[1-(3,5-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2940552.png)